N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a synthetic compound characterized by its unique structural features, including a benzofuran moiety. This compound is notable for its potential pharmacological activities, which have garnered interest in various scientific fields. The compound's IUPAC name reflects its complex structure, which includes both furan and benzofuran rings, contributing to its chemical properties and biological activities.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed product descriptions and specifications. The compound's CAS number is 2034441-50-2, and it is cataloged in databases such as PubChem, where additional data regarding its properties can be found .
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide falls under the category of organic compounds, specifically those containing both amide and furan functionalities. Its classification within the broader context of benzofuran derivatives highlights its relevance in medicinal chemistry and organic synthesis.
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide typically involves multiple steps:
The optimization of these synthetic routes is crucial for ensuring high yield and purity during industrial production. Reaction conditions such as temperature, pressure, and solvent choice play significant roles in the success of these synthetic pathways.
The molecular formula of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide is , with a molecular weight of 289.33 g/mol . The compound features a complex structure characterized by:
The structural representation can be summarized using various notations:
InChI=1S/C16H19NO4/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18)
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3O2)O
.N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide can participate in various chemical reactions typical for amides and furan derivatives:
These reactions are essential for exploring the compound's reactivity and potential modifications that may enhance its biological activity or alter its properties for specific applications.
The mechanism of action for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets. Benzofuran derivatives are known to exhibit a range of pharmacological activities due to their ability to modulate various biochemical pathways.
Research indicates that compounds similar to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide may act on neurotransmitter systems or possess anti-inflammatory properties.
While specific data on physical properties such as density and boiling point are often not available for this compound, general characteristics can include:
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents used in organic synthesis. The compound's functional groups suggest it may engage in hydrogen bonding and other intermolecular interactions.
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide has potential applications in medicinal chemistry due to its structural features that may confer therapeutic benefits. Research into benzofuran derivatives has indicated diverse pharmacological activities including:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0